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Abstract
CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader of

Bromodomain-containing protein 9 (BRD9). Developed by C4 Therapeutics, CFT8634 was

designed to address cancers with a synthetic lethal dependency on BRD9, particularly synovial

sarcoma and SMARCB1-null tumors. This technical guide provides an in-depth overview of the

discovery, mechanism of action, and structure-activity relationship (SAR) of CFT8634. It

includes a compilation of preclinical data, detailed methodologies for key experiments, and

visualizations of the underlying biological and experimental processes. While showing promise

in preclinical studies, the clinical development of CFT8634 was discontinued due to insufficient

efficacy in heavily pre-treated patient populations. This document serves as a comprehensive

resource for researchers in the field of targeted protein degradation and oncology drug

discovery.

Introduction: The Rationale for Targeting BRD9
Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical SWI/SNF

(BAF) chromatin remodeling complex.[1] In certain cancers, such as synovial sarcoma, which is

characterized by the SS18-SSX fusion oncoprotein, and other tumors with loss-of-function

mutations in the SMARCB1 gene, there is a synthetic lethal dependency on BRD9.[2] The

oncogenic SS18-SSX fusion protein evicts SMARCB1 from the canonical BAF complex,
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leading to a reliance on the BRD9-containing non-canonical BAF complex for cell survival and

proliferation.[3]

Traditional inhibition of the BRD9 bromodomain has been shown to be insufficient to counteract

its oncogenic function.[3] This has led to the exploration of targeted protein degradation as a

more effective therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are

heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome. CFT8634

was developed as a PROTAC to induce the degradation of BRD9.[1]

Discovery of CFT8634: A Potent and Selective BRD9
Degrader
CFT8634 is an orally bioavailable heterobifunctional degrader that induces the formation of a

ternary complex between BRD9 and the E3 ligase cereblon (CRBN), leading to the

ubiquitination and proteasomal degradation of BRD9.[4][5] The discovery of CFT8634 was the

result of extensive medicinal chemistry efforts to optimize potency, selectivity, and

pharmacokinetic properties.

Mechanism of Action
The mechanism of action of CFT8634 follows the PROTAC-mediated protein degradation

pathway. The molecule consists of three key components: a ligand that binds to BRD9, a ligand

that binds to the E3 ubiquitin ligase CRBN, and a linker that connects these two moieties.[6] By

simultaneously binding to both BRD9 and CRBN, CFT8634 facilitates their proximity, leading to

the transfer of ubiquitin from the E3 ligase to BRD9. Poly-ubiquitinated BRD9 is then

recognized and degraded by the 26S proteasome.
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Figure 1: Mechanism of action of CFT8634.

Structure-Activity Relationship (SAR)
The development of CFT8634 involved the optimization of the BRD9 ligand, the CRBN ligand,

and the linker connecting them to achieve high degradation potency and selectivity, as well as

favorable drug-like properties. While detailed SAR studies are often proprietary, data from
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presentations by C4 Therapeutics provide insights into the properties of CFT8634 compared to

a less optimized precursor.

Table 1: In Vitro Degradation Potency and Selectivity

Compound
BRD9 DC50
(nM)

BRD9 Emax
(%)

BRD4 DC50
(µM)

BRD4 Emax
(%)

Compound 2 5 5 0.13 30

CFT8634 3 4 >10 75

Data sourced from a C4 Therapeutics presentation. DC50 represents the half-maximal

degradation concentration, and Emax represents the maximum degradation.

The data in Table 1 highlights the superior potency and selectivity of CFT8634. "Compound 2"

shows reasonable potency for BRD9 degradation but also degrades BRD4, a closely related

bromodomain-containing protein, at a much lower concentration than CFT8634. In contrast,

CFT8634 demonstrates high selectivity, with a DC50 for BRD4 greater than 10 µM. This

selectivity is crucial for minimizing off-target effects.

Preclinical Pharmacokinetics
CFT8634 was designed for oral bioavailability. Pharmacokinetic studies in mice and rats

demonstrated good oral exposure and clearance.

Table 2: Pharmacokinetic Properties of CFT8634

Species CLobs (mL/min/kg) F (%)

Mouse 6 74

Rat 22 83

Data sourced from a BioWorld article summarizing an AACR presentation.[2] CLobs represents

observed clearance, and F represents oral bioavailability.
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In Vitro and In Vivo Efficacy
CFT8634 demonstrated potent and selective degradation of BRD9 in cancer cell lines and

robust anti-tumor activity in preclinical xenograft models.

In Vitro Activity
In a synovial sarcoma cell line, CFT8634 induced rapid and potent degradation of BRD9 with a

half-maximal degradation concentration (DC50) of 2 nM.[5] Long-term growth assays showed

that CFT8634 impaired cell growth in a concentration-dependent manner specifically in cancer

cells with SMARCB1 perturbations.[4]

In Vivo Activity
Oral administration of CFT8634 in patient-derived xenograft (PDX) models of synovial sarcoma

resulted in significant, dose-dependent inhibition of tumor growth.[2] In the PDX SA13412

model, which harbors the SS18-SSX1 fusion, treatment with CFT8634 led to durable tumor

regression, with no regrowth observed after an 89-day treatment period followed by a 51-day

observation period.[2]

Clinical Development and Discontinuation
CFT8634 entered a Phase 1/2 clinical trial for the treatment of synovial sarcoma and

SMARCB1-null tumors (NCT05355753).[6] However, in November 2023, C4 Therapeutics

announced the discontinuation of the CFT8634 program. While the drug was well-tolerated, it

did not demonstrate sufficient efficacy in heavily pre-treated patients.[7]

Experimental Protocols
The following sections describe generalized protocols for the key experiments used in the

discovery and characterization of CFT8634. It is important to note that these are representative

methodologies, and the specific protocols used by C4 Therapeutics may have differed.

HiBiT-Based Protein Degradation Assay
This assay is used to quantify the degradation of a target protein in live cells.
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Figure 2: Workflow for a HiBiT-based protein degradation assay.
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Protocol:

Cell Line Generation: A cell line of interest (e.g., a synovial sarcoma cell line) is engineered

using CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag at the endogenous locus of the

BRD9 gene.[4][5] This results in the expression of a BRD9-HiBiT fusion protein under the

control of its native promoter.

Cell Seeding: The engineered cells are seeded into multi-well plates at an appropriate

density and allowed to adhere overnight.

Compound Treatment: CFT8634 is serially diluted and added to the cells. A vehicle control

(e.g., DMSO) is also included.

Incubation: The cells are incubated with the compound for a specified period (e.g., 2, 4, 8, 24

hours) to allow for protein degradation.

Lysis and Detection: A lytic reagent containing the LgBiT protein and a luminescent substrate

is added to the wells. The HiBiT tag on the remaining BRD9 protein combines with LgBiT to

form a functional NanoLuc luciferase, which generates a luminescent signal in the presence

of the substrate.[4][5]

Measurement: Luminescence is measured using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of BRD9-HiBiT protein

remaining in the cells. The data is normalized to the vehicle control, and dose-response

curves are generated to calculate the DC50 and Dmax values.

Global Proteomics for Selectivity Profiling
This method is used to assess the selectivity of a degrader by quantifying changes in the entire

proteome upon compound treatment.

Protocol:

Cell Culture and Treatment: A relevant cell line (e.g., HSSYII synovial sarcoma cells) is

cultured and treated with CFT8634 at a specific concentration (e.g., 100 nM) or with a

vehicle control for a defined period.
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Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract total protein.

Protein concentration is determined using a standard assay (e.g., BCA assay).

Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using an

enzyme such as trypsin.

Peptide Labeling (Optional but common): For quantitative proteomics, peptides from different

treatment groups can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for

multiplexed analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated

by liquid chromatography and analyzed by tandem mass spectrometry.

Data Analysis: The resulting mass spectra are searched against a protein database to

identify and quantify peptides and their corresponding proteins. The relative abundance of

each protein in the CFT8634-treated sample is compared to the vehicle-treated sample to

identify proteins that are significantly up- or down-regulated.

Patient-Derived Xenograft (PDX) In Vivo Efficacy Study
PDX models are used to evaluate the anti-tumor activity of a compound in a system that more

closely recapitulates the heterogeneity of human tumors.
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Figure 3: Workflow for a patient-derived xenograft (PDX) study.
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Protocol:

Model Establishment: Fresh tumor tissue from a synovial sarcoma patient is surgically

implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).[8]

[9]

Tumor Propagation: Once the tumors reach a certain size, they are excised and passaged

into subsequent cohorts of mice to generate a sufficient number of animals for the efficacy

study.

Study Initiation: When the tumors in the study cohort reach a predetermined size (e.g., 100-

200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control,

different dose levels of CFT8634).

Dosing: CFT8634 is administered orally according to the planned dosing schedule (e.g.,

once or twice daily).

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times

per week).

Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time

point), the mice are euthanized, and the tumors are collected for pharmacodynamic analysis

to confirm BRD9 degradation (e.g., by Western blot or immunohistochemistry).

Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to

the vehicle control group.

Conclusion
CFT8634 is a well-characterized, potent, and selective degrader of BRD9 that demonstrated

significant preclinical anti-tumor activity in models of synovial sarcoma and other SMARCB1-

perturbed cancers. Its discovery and development highlight the potential of targeted protein

degradation to address previously "undruggable" targets in oncology. Although its clinical

development was halted due to insufficient efficacy in a heavily pretreated patient population,

the comprehensive preclinical data and the methodologies used in its characterization provide

a valuable case study for the development of future protein degraders. The information
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presented in this technical guide serves as a resource for researchers working to advance this

promising therapeutic modality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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